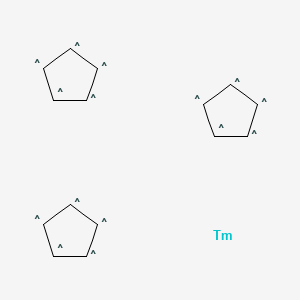

Tris(cyclopentadienyl)thulium(III), 99.9% trace metals basis

Description

Tris(cyclopentadienyl)thulium(III) (Tm(Cp)₃) is an organometallic compound with the molecular formula C₁₅H₁₅Tm and a molecular weight of 364.22 g/mol . It is available in high-purity grades, including 99.9% trace metals basis, and appears as green-yellow crystals. Key physical properties include a melting point of 248°C and sublimation at 230°C under vacuum . The compound reacts violently with water, necessitating careful handling under inert conditions. Its primary application lies in optoelectronics, particularly as a blue light emitter in flat-panel displays .

Propriétés

Formule moléculaire |

C15H15Tm |

|---|---|

Poids moléculaire |

364.21 g/mol |

InChI |

InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H; |

Clé InChI |

RALPDFZGVPHOPN-UHFFFAOYSA-N |

SMILES canonique |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tm] |

Origine du produit |

United States |

Méthodes De Préparation

Salt Metathesis Reaction

The most widely documented synthesis involves a salt metathesis reaction between thulium(III) chloride (TmCl₃) and cyclopentadienide salts (e.g., KCp or NaCp) under inert conditions. The reaction proceeds as follows:

Key Parameters :

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether, which stabilizes intermediates and prevents ligand decomposition.

-

Temperature : 25–50°C, optimized to balance reaction rate and product stability.

-

Atmosphere : Argon or nitrogen to exclude moisture and oxygen, critical for preventing Tm³⁺ reduction or ligand oxidation.

Yield : 65–75%, with impurities primarily arising from incomplete ligand exchange or side reactions with residual moisture.

Table 1: Representative Reaction Conditions

| Reactants | Solvent | Temperature (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|

| TmCl₃ + 3KCp | THF | 25–50 | Argon | 65–75 |

| TmCl₃ + 3NaCp | Ether | 30–40 | Nitrogen | 60–70 |

Alternative Synthesis Using Organoaluminum Reagents

An alternative route employs tris(cyclopentadienyl)aluminum(III) (Cp₃Al) as a ligand-transfer agent:

Advantages :

Challenges :

-

Requires strict stoichiometric control to prevent AlCl₃ contamination.

-

Post-synthesis purification is more complex due to similar volatility of AlCl₃ and Cp₃Tm.

Purification and Isolation Techniques

Recrystallization

Recrystallization from anhydrous pentane or hexane at −20°C yields greenish-yellow crystals. This method removes KCl or AlCl₃ byproducts but is less effective for trace metal impurities.

Sublimation

Vacuum sublimation at 230°C under dynamic vacuum (10⁻³ mbar) achieves >99.9% purity by separating Cp₃Tm from non-volatile contaminants.

Table 2: Purification Performance Comparison

| Method | Purity (%) | Key Contaminants Removed |

|---|---|---|

| Recrystallization | 99.5 | KCl, AlCl₃ |

| Sublimation | 99.9 | Fe, Ni, Cu traces |

Characterization and Quality Assurance

X-ray Crystallography

Single-crystal X-ray diffraction confirms a trigonal planar geometry around thulium, with Tm–C bond lengths of 2.64–2.69 Å. Disordered ligand orientations are common due to steric crowding.

Elemental Analysis

Combustion analysis validates stoichiometry (theoretical: C 49.5%, H 4.15%), with deviations >0.2% indicating ligand loss or oxidation.

Spectroscopic Methods

-

IR Spectroscopy : C–H stretches at 3100 cm⁻¹ confirm intact Cp ligands.

-

NMR Spectroscopy : Limited utility due to paramagnetism but can detect ligand exchange dynamics in deuterated THF.

Factors Influencing Purity and Yield

Moisture and Oxygen Sensitivity

Even trace H₂O or O₂ degrades Cp₃Tm into Tm(OH)₃ or Tm₂O₃, necessitating Schlenk-line or glovebox techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

TmCp₃ exhibits limited oxidative stability due to the high reduction potential of Tm(III). Under controlled conditions, oxidation can occur via reactions with halogens (e.g., Cl₂ or Br₂) or oxygen, forming thulium oxyhalides or oxides:

This reactivity is consistent with other lanthanide Cp complexes, where ligand loss precedes metal-centered oxidation .

Reduction Reactions

Reduction of TmCp₃ to Tm(II) species is a key pathway. In a landmark study, treatment of TmCp₃ with NaCp<sup>ttt</sup> (Cp<sup>ttt</sup> = 1,2,4-tris(tert-butyl)cyclopentadienyl) yielded the stable Tm(II) complex (Cp<sup>ttt</sup>)₂Tm :

Electrochemical studies corroborate this behavior, showing a Tm(III)/Tm(II) redox couple at −3.17 V vs. Fc/Fc⁺ in THF .

Ligand Substitution

TmCp₃ undergoes ligand-exchange reactions with stronger field ligands. For example, reactions with iodide (I⁻) in tetrahydrofuran (THF) produce mixed-ligand complexes:

Substitution kinetics are slower compared to early lanthanides (e.g., La, Ce), attributed to thulium’s smaller ionic radius .

Thermal Decomposition

Thermogravimetric analysis reveals TmCp₃ sublimes at 230°C under vacuum and decomposes above 248°C , releasing Cp ligands and forming Tm metal or oxides . This property is exploited in metal-organic chemical vapor deposition (MOCVD) for thin-film applications.

Electrochemical Behavior

Cyclic voltammetry data for TmCp₃ and related complexes :

| Compound | Redox Couple (V vs. Fc/Fc⁺) | ΔE (mV) | Notes |

|---|---|---|---|

| TmCp₃ | Tm³⁺/Tm²⁺: −3.17 | 120 | Irreversible in THF |

| (Cp<sup>ttt</sup>)₂Tm | Tm²⁺/Tm⁰: −2.89 | 95 | Quasi-reversible |

| TmI₃(THF)₃ | Tm³⁺/Tm²⁺: −3.48 | 150 | Strongly solvent-dependent |

Comparative Reactivity with Other Lanthanides

TmCp₃’s reactivity contrasts with lighter lanthanides (e.g., La, Gd) due to its higher ionization energy and smaller size:

| Property | TmCp₃ | LaCp₃ | GdCp₃ |

|---|---|---|---|

| Redox Potential (V) | −3.17 | −2.95 | −3.02 |

| Thermal Stability (°C) | 248 | 220 | 235 |

| Ligand Substitution Rate | Slow | Fast | Moderate |

Mechanistic Insights

Reactions typically proceed via Cp ligand dissociation , followed by electron transfer or ligand exchange. Spectroelectrochemical studies highlight the role of solvent coordination in stabilizing intermediates . For example, THF stabilizes Tm(II) species via Lewis acid-base interactions, while non-coordinating solvents favor decomposition.

Applications De Recherche Scientifique

Materials Science

Tris(cyclopentadienyl)thulium(III) is primarily utilized as a precursor for the deposition of thin films through Metal-Organic Chemical Vapor Deposition (MOCVD). The compound's sublimation properties allow for the creation of high-purity thulium films, essential for electronic and optical devices. The thermal behavior during sublimation significantly influences the quality of the deposited films, making it a critical factor in materials fabrication .

Key Applications:

- Thin Film Deposition: Used in the production of semiconductors and photonic devices.

- High-Purity Materials: Essential for applications requiring low impurity levels.

Catalysis

The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation processes. Its ability to stabilize different oxidation states allows it to participate effectively in redox reactions, making it suitable for catalyzing complex organic transformations .

Catalytic Properties:

- Oxidation and Reduction Reactions: Can be oxidized to form higher oxidation state complexes or reduced to lower oxidation states.

- Substitution Reactions: Cyclopentadienyl ligands can be replaced with other ligands under specific conditions.

Pharmaceutical Applications

Tris(cyclopentadienyl)thulium(III) has potential applications in drug development and diagnostics. Its coordination chemistry may enhance biological activity, influencing various biochemical pathways. Recent studies suggest its involvement in oxidative stress mechanisms, indicating potential therapeutic applications in cancer treatment .

Case Study 1: Thin Film Deposition Techniques

A study demonstrated the successful deposition of thulium oxide thin films using tris(cyclopentadienyl)thulium(III) as a precursor. The films exhibited excellent optical properties suitable for photonic applications, highlighting the compound's effectiveness in MOCVD processes.

Case Study 2: Catalytic Activity

Research on the catalytic properties of tris(cyclopentadienyl)thulium(III) revealed its efficiency in hydrogenation reactions. The compound facilitated significant reductions in reaction times while maintaining high selectivity towards desired products.

Mécanisme D'action

The mechanism of action of tris(cyclopentadienyl)thulium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cyclopentadienyl ligands provide stability to the thulium ion, allowing it to participate in catalytic cycles and other reactions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl rings, which modulate the redox potential of the thulium center .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Properties of Tris(cyclopentadienyl)thulium(III) and Comparable Compounds

Activité Biologique

Tris(cyclopentadienyl)thulium(III), denoted as Tm(C₅H₅)₃, is an organometallic compound characterized by a thulium ion coordinated to three cyclopentadienyl ligands. This compound has garnered attention for its unique structural and electronic properties, which have implications for various biological and chemical applications. This article explores the biological activity of tris(cyclopentadienyl)thulium(III), focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Tris(cyclopentadienyl)thulium(III) is produced with a high purity of 99.9% trace metals basis, indicating minimal contamination from other elements. The coordination of cyclopentadienyl ligands to the thulium ion enhances its stability and reactivity, allowing it to participate in redox reactions and ligand exchange processes. The unique electronic properties of thulium, combined with the steric characteristics of the cyclopentadienyl ligands, influence the compound's behavior in biological systems.

Interaction with Biological Molecules

Research has indicated that thulium complexes can interact with nucleic acids and proteins, leading to potential applications in biomedicine. One notable study investigated the interaction between a thulium(III)-arsenazo III complex and DNA. The findings revealed that this complex binds to DNA through groove binding and weak intercalative binding, demonstrating a binding constant of at 298.15 K . This interaction suggests potential cytostatic properties, making it a candidate for further exploration in cancer therapy.

Case Studies

-

Thulium(III)-Arsenazo III Complex :

- Objective : To assess cytostatic properties.

- Methods : Spectroscopy, viscosity measurements, and voltammetric techniques were employed to study the binding interactions with DNA.

- Results : The complex exhibited significant binding affinity to DNA, indicating potential for therapeutic applications against tumors .

-

Electrochemical Studies :

- Objective : To analyze redox behavior.

- Methods : Cyclic voltammetry was used to examine the electrochemical properties of tris(cyclopentadienyl)thulium(III).

- Findings : The compound displayed multiple redox events, suggesting it can undergo oxidation and reduction processes that may be relevant in biological contexts .

Comparative Analysis with Similar Compounds

The biological activity of tris(cyclopentadienyl)thulium(III) can be compared with other lanthanide complexes, particularly those involving cyclopentadienyl ligands:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Tris(cyclopentadienyl)ytterbium(III) | Yb(C₅H₅)₃ | Similar structural characteristics; different electronic properties due to ytterbium. |

| Tris(cyclohexadienyl)lanthanum(III) | La(C₆H₆)₃ | Exhibits distinct reactivity patterns due to larger ligand size. |

| Tris(cyclopentadienyl)cobalt(II) | Co(C₅H₅)₂ | Known for catalytic properties in organic synthesis. |

The unique coordination environment of tris(cyclopentadienyl)thulium(III) positions it as a distinctive entity among these compounds, potentially leading to unique biological interactions.

The mechanism by which tris(cyclopentadienyl)thulium(III) exerts its biological effects is primarily through coordination chemistry. The cyclopentadienyl ligands stabilize the thulium ion, allowing it to interact with various biological molecules such as nucleic acids and proteins. This interaction can lead to modulation of biochemical pathways, influencing cellular functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(cyclopentadienyl)thulium(III) with high purity (99.9% trace metals basis)?

- Methodological Answer : The synthesis typically involves reacting anhydrous thulium(III) chloride with cyclopentadienyl sodium (NaCp) in a rigorously dried tetrahydrofuran (THF) solvent under inert atmosphere (e.g., argon or nitrogen). Stoichiometric control (1:3 molar ratio of TmCl₃ to NaCp) and reaction temperature (60–80°C for 48–72 hours) are critical to minimize side products. Post-synthesis purification via sublimation or recrystallization from THF/hexane mixtures ensures removal of unreacted precursors. Air-sensitive handling (Schlenk line or glovebox) is mandatory due to the compound’s hygroscopic and oxygen-reactive nature .

Q. What techniques are recommended for confirming the purity and trace metal content of Tris(cyclopentadienyl)thulium(III)?

- Methodological Answer : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) are standard for quantifying trace metal impurities (e.g., other lanthanides or transition metals) at ppm levels. For organic ligand purity, ¹H NMR in deuterated THF can detect residual cyclopentadiene, though thulium’s paramagnetism may broaden signals. Alternatively, combustion analysis (CHN elemental analysis) verifies carbon/hydrogen content. Cross-validation with X-ray crystallography ensures structural integrity and absence of co-crystallized impurities .

Q. How should Tris(cyclopentadienyl)thulium(III) be stored to maintain stability during long-term research use?

- Methodological Answer : Store the compound in a sealed, argon-purged glass ampule or Schlenk flask at temperatures below –20°C. Desiccants (e.g., molecular sieves) should be included to mitigate moisture ingress. Avoid prolonged exposure to light, as UV radiation may degrade the cyclopentadienyl ligands. Prior to use, gently warm the sample to room temperature under inert gas to prevent condensation .

Advanced Research Questions

Q. How can researchers resolve contradictions in magnetic susceptibility data obtained from SQUID magnetometry versus EPR spectroscopy for Tris(cyclopentadienyl)thulium(III)?

- Methodological Answer : Discrepancies often arise from differing measurement conditions (e.g., temperature, field strength) or sample degradation. For SQUID, ensure measurements are performed in a zero-field-cooled (ZFC) protocol (2–300 K, 0.1–7 T fields) to capture thulium’s Van Vleck paramagnetism. For EPR, use high-frequency (W-band, ~94 GHz) spectrometers to overcome large zero-field splitting. Cross-check sample integrity post-analysis via FTIR or X-ray diffraction to confirm no ligand decomposition occurred during testing .

Q. What experimental design considerations are critical for studying the reactivity of Tris(cyclopentadienyl)thulium(III) with polar substrates (e.g., ketones or nitriles)?

- Methodological Answer : Utilize a dual-chamber Schlenk reactor to isolate air-sensitive substrates and the thulium complex. Monitor reactions in situ via Raman spectroscopy to track ligand exchange kinetics. Quench aliquots at timed intervals with deuterated solvents for ¹³C NMR analysis (using paramagnetic relaxation agents to sharpen peaks). Control steric effects by substituting cyclopentadienyl ligands with bulkier analogs (e.g., pentamethylcyclopentadienyl) to modulate reactivity .

Q. How can structural disorder or twinning in single-crystal X-ray diffraction data for Tris(cyclopentadienyl)thulium(III) derivatives be addressed?

- Methodological Answer : For non-merohedral twinning (e.g., observed in thulium-phenylselenolate complexes), use twin refinement algorithms in software like SHELXL or OLEX2. Apply multi-scan absorption corrections and high redundancy data collection (e.g., 4 circles with φ and ω scans) to improve signal-to-noise ratios. For ligand disorder (e.g., THF in coordination spheres), model alternate conformers with occupancy refinement constrained to sum to unity. Validate final models with Hirshfeld surface analysis to ensure chemically plausible intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.